Cas no 2138130-73-9 (1-[1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol)
![1-[1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol structure](https://ja.kuujia.com/scimg/cas/2138130-73-9x500.png)
1-[1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-[1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol
- EN300-712759
- 2138130-73-9
-
- インチ: 1S/C8H14N4O2/c1-2-8(13)7-4-12(11-10-7)6-3-9-14-5-6/h4,6,8-9,13H,2-3,5H2,1H3
- InChIKey: OOBIJKXAUQYVMR-UHFFFAOYSA-N
- ほほえんだ: O1CC(CN1)N1C=C(C(CC)O)N=N1
計算された属性
- せいみつぶんしりょう: 198.11167570g/mol
- どういたいしつりょう: 198.11167570g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 72.2Ų
1-[1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-712759-1.0g |
1-[1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol |
2138130-73-9 | 1g |
$0.0 | 2023-06-06 |
1-[1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol 関連文献
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
1-[1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-olに関する追加情報
Comprehensive Overview of 1-[1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol (CAS No. 2138130-73-9)
1-[1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. With its CAS number 2138130-73-9, this molecule is characterized by the presence of both 1,2-oxazolidine and 1,2,3-triazole rings, which are known for their diverse biological activities. Researchers are increasingly exploring its potential applications, particularly in the development of novel therapeutics and as a building block in organic synthesis.
The compound's 1,2-oxazolidine moiety is a five-membered heterocycle containing oxygen and nitrogen, often associated with antimicrobial and anti-inflammatory properties. Meanwhile, the 1,2,3-triazole ring is a staple in click chemistry, a technique widely used in bioconjugation and material science. The combination of these two pharmacophores in 1-[1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol makes it a promising candidate for further investigation in drug design and development.
Recent studies have highlighted the growing interest in heterocyclic compounds like this one, as they often exhibit enhanced bioavailability and target specificity. The propan-1-ol side chain further contributes to the molecule's solubility and metabolic stability, which are critical factors in pharmacokinetics. These attributes align with current trends in pharmaceutical research, where scientists are focusing on small-molecule therapeutics with improved safety profiles and efficacy.
In the context of AI-driven drug discovery, compounds such as 1-[1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol are being screened virtually to predict their interactions with biological targets. This approach accelerates the identification of potential drug candidates while reducing costs and time. The integration of machine learning and computational chemistry has opened new avenues for exploring the therapeutic potential of such molecules, making them a hot topic in both academic and industrial research.
Another area of interest is the compound's potential role in antibiotic development. With the rise of antibiotic-resistant bacteria, there is an urgent need for new antimicrobial agents. The 1,2-oxazolidine ring, in particular, has been studied for its antibacterial properties, and its inclusion in this molecule could offer a pathway to novel treatments. Researchers are also investigating its use in anti-inflammatory and anticancer applications, given the versatility of its structural components.
From a synthetic perspective, 1-[1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol exemplifies the power of click chemistry in creating complex molecules with high precision. The 1,2,3-triazole ring is often formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction celebrated for its efficiency and selectivity. This method is widely used in bioconjugation and the development of biomaterials, further underscoring the compound's relevance in modern chemistry.
Environmental and green chemistry considerations are also driving interest in this compound. Researchers are exploring sustainable synthesis routes to minimize waste and energy consumption. The 1,2-oxazolidine and 1,2,3-triazole motifs are amenable to catalyst-free and solvent-free reactions, aligning with the principles of green chemistry. This makes 1-[1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol a candidate for eco-friendly production processes.
In summary, 1-[1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol (CAS No. 2138130-73-9) represents a fascinating intersection of medicinal chemistry, synthetic innovation, and computational drug discovery. Its unique structure, combining 1,2-oxazolidine and 1,2,3-triazole rings, offers multiple avenues for therapeutic and material applications. As research continues to uncover its potential, this compound is poised to play a significant role in addressing some of the most pressing challenges in healthcare and biotechnology.
2138130-73-9 (1-[1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol) 関連製品
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